molecular formula C11H14ClNO2 B8744197 Anthranilic acid, 5-chloro-, butyl ester CAS No. 18189-08-7

Anthranilic acid, 5-chloro-, butyl ester

Cat. No.: B8744197
CAS No.: 18189-08-7
M. Wt: 227.69 g/mol
InChI Key: VGPZVSACUNPIKT-UHFFFAOYSA-N
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Description

Anthranilic acid, 5-chloro-, butyl ester (IUPAC: butyl 2-amino-5-chlorobenzoate) is a derivative of anthranilic acid (2-aminobenzoic acid) with a chlorine substituent at the 5-position of the benzene ring and a butyl ester group replacing the carboxylic acid hydrogen. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol. The esterification of the carboxylic acid group enhances lipophilicity, influencing its pharmacokinetic properties and biological interactions .

Properties

CAS No.

18189-08-7

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

butyl 2-amino-5-chlorobenzoate

InChI

InChI=1S/C11H14ClNO2/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3

InChI Key

VGPZVSACUNPIKT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Aromatic Core: A benzene ring with an amino (-NH₂) group at position 2 and chlorine (-Cl) at position 5.
  • Ester Group : A butyl (-OC₄H₉) ester substituent at position 1 (carboxylic acid position).

This compound is structurally related to anti-inflammatory agents (e.g., flufenamic acid derivatives) and ultraviolet (UV) absorbers in sunscreen formulations . Its synthesis likely involves esterification of 5-chloroanthranilic acid with butanol under acidic conditions, analogous to methods described for methyl esters in and .

Structural Analogs and Substitution Effects

The biological and physicochemical properties of anthranilic acid derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Activities
5-Chloroanthranilic acid C₇H₆ClNO₂ 171.58 -NH₂ (2), -Cl (5), -COOH (1) Intermediate in drug synthesis
Methyl 5-chloroanthranilate C₈H₈ClNO₂ 185.61 -NH₂ (2), -Cl (5), -COOCH₃ (1) UV absorber, synthetic intermediate
Anthranilic acid, N-methyl-, butyl ester C₁₂H₁₆N₂O₂ 220.27 -N(CH₃) (2), -COOC₄H₉ (1) Bioactive volatile compound
Flufenamic acid butyl ester (Ufenamate) C₁₈H₁₈F₃NO₂ 337.34 -NH-C₆H₄CF₃ (3), -COOC₄H₉ (1) Anti-inflammatory (skin diseases)
2-Chlorobenzoic acid, 3-methylbutyl ester C₁₂H₁₅ClO₂ 226.70 -Cl (2), -COO(CH₂)₂CH(CH₃)₂ (1) Anticancer activity (methanolic extracts)
Key Observations:
  • Bioactivity : Chlorine at position 5 improves electron-withdrawing effects, stabilizing interactions with biological targets (e.g., enzymes or receptors). For example, para-substituted anthranilic acid derivatives exhibit Ca²⁺-activated chloride channel (CaCC) blocking activity, with IC₅₀ values influenced by substituent size and polarity .
  • Anti-inflammatory Potential: Ufenamate, a trifluoromethyl-substituted analog, demonstrates that bulky aromatic substituents enhance binding to serum albumin, a key factor in drug delivery .
Notable Findings:
  • Calcium Channel Blocking : Anthranilic acid derivatives with para-substituents (e.g., -CF₃, -Cl) exhibit CaCC blocking, with IC₅₀ values ranging from 11.3 μM (-Cl) to 17.0 μM (-C₃H₇). The butyl ester’s larger size may reduce potency compared to smaller esters .

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